molecular formula C4H9ClN2S B11999999 Carbamimidothioic acid, 2-propenyl ester, monohydrochloride CAS No. 2547-92-4

Carbamimidothioic acid, 2-propenyl ester, monohydrochloride

Cat. No.: B11999999
CAS No.: 2547-92-4
M. Wt: 152.65 g/mol
InChI Key: FOPNKOONSKRMAQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamimidothioic acid, 2-propenyl ester, monohydrochloride typically involves the reaction of carbamimidothioic acid with 2-propenyl alcohol under acidic conditions to form the ester. The reaction is then followed by the addition of hydrochloric acid to obtain the monohydrochloride salt. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, where the reactants are mixed in large reactors with continuous monitoring of temperature, pH, and reaction time. The final product is then purified through crystallization or distillation techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Carbamimidothioic acid, 2-propenyl ester, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the propenyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Carbamimidothioic acid, 2-propenyl ester, monohydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:

    Organic Synthesis: It serves as a building block for synthesizing more complex molecules.

    Drug Discovery: It is used in the development of new pharmaceuticals due to its potential biological activity.

    Material Science: It is employed in the creation of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Carbamimidothioic acid, 2-propenyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. It can act as a nucleophile or electrophile in various reactions, depending on the conditions. The compound’s effects are mediated through its ability to form stable intermediates and transition states, facilitating the desired chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamimidothioic acid, 2-propenyl ester, monohydrochloride stands out due to its enhanced stability and solubility provided by the hydrochloride salt. This makes it more suitable for certain applications where these properties are crucial.

Properties

CAS No.

2547-92-4

Molecular Formula

C4H9ClN2S

Molecular Weight

152.65 g/mol

IUPAC Name

prop-2-enyl carbamimidothioate;hydrochloride

InChI

InChI=1S/C4H8N2S.ClH/c1-2-3-7-4(5)6;/h2H,1,3H2,(H3,5,6);1H

InChI Key

FOPNKOONSKRMAQ-UHFFFAOYSA-N

Canonical SMILES

C=CCSC(=N)N.Cl

Origin of Product

United States

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